molecular formula C22H18F3N3O B2719196 5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone CAS No. 860787-83-3

5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

Cat. No. B2719196
CAS RN: 860787-83-3
M. Wt: 397.401
InChI Key: JWEBNUQWAFUFCZ-UHFFFAOYSA-N
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Description

The compound “5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . The trifluoromethyl group is often used in pharmaceuticals and drugs, and it can be used to adjust the steric and electronic properties of a lead compound .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the trifluoromethyl group. Various methods exist to introduce this functionality. For example, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of several functional groups, including the trifluoromethyl group and the benzimidazole group. The trifluoromethyl group is a strong electron-withdrawing group, which would affect the electronic properties of the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the trifluoromethyl group. Trifluoromethyl-substituted compounds are often strong acids . Conversely, the trifluoromethyl group lowers the basicity of compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could affect its solubility, acidity, and basicity .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including benzimidazole-based compounds, have been investigated for their antiviral properties. In particular, 5,6-dimethylbenzimidazole derivatives have shown promise as potential antiviral agents. For instance:

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. The hybrid molecule of 6-(1H-benzimidazol-2-yl)-3,5-dimethyl-2-thioxo-1H-thieno[2,3-d]pyrimidin-4-one , derived from 5,6-dimethylbenzimidazole, exhibited antimicrobial activity. Further alkylated derivatives of this compound were synthesized and evaluated .

Antitubercular Activity

Researchers have investigated the antitubercular potential of indole derivatives. For instance:

  • (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives , derived from pyridine and indole, were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro. These compounds showed promising antitubercular activity .

Other Applications

While the above fields highlight specific applications, it’s worth noting that indole derivatives, including 5,6-dimethylbenzimidazole, have also been investigated for their potential in areas such as anti-inflammatory, anticancer, anti-HIV, antioxidant, and antidiabetic activities .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it is used in a pharmaceutical context, the trifluoromethyl group could be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

properties

IUPAC Name

5-[5,6-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]benzimidazol-2-yl]-1H-pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O/c1-13-9-18-19(10-14(13)2)28(21(27-18)16-5-8-20(29)26-11-16)12-15-3-6-17(7-4-15)22(23,24)25/h3-11H,12H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEBNUQWAFUFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CNC(=O)C=C3)CC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{5,6-dimethyl-1-[4-(trifluoromethyl)benzyl]-1H-1,3-benzimidazol-2-yl}-2(1H)-pyridinone

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